3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine

Sequential cross-coupling Orthogonal reactivity Imidazo[1,2-a]pyridine diversification

Obtain a trihalogenated imidazo[1,2-a]pyridine scaffold with orthogonal C3-Br and C6/C8-Cl reactivity for sequential, protecting-group-free cross-coupling. This 95% purity building block enables efficient two-step diversification of the privileged core, accelerating lead optimization. Batch-specific NMR, HPLC, and GC reports are provided to ensure synthetic reproducibility and support IND-enabling studies.

Molecular Formula C7H3BrCl2N2
Molecular Weight 265.92 g/mol
CAS No. 952183-48-1
Cat. No. B1290678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
CAS952183-48-1
Molecular FormulaC7H3BrCl2N2
Molecular Weight265.92 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N2C=C1Cl)Br)Cl
InChIInChI=1S/C7H3BrCl2N2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
InChIKeyCJLKTLUNUJRVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine: Heterocyclic Building Block


3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine (CAS 952183-48-1) is a trihalogenated imidazo[1,2-a]pyridine derivative (C₇H₃BrCl₂N₂, MW 265.92 g/mol) that serves as a privileged scaffold in medicinal chemistry and organic synthesis [1]. Its fused bicyclic core with a bromine atom at the 3-position and chlorine atoms at the 6- and 8-positions provides a distinctive substitution pattern that enables orthogonal synthetic manipulations, particularly sequential cross-coupling reactions . The compound is commercially available at ≥95% purity, typically as a crystalline solid with a reported melting point range of 111–113 °C .

Selective C3–Br cross-coupling handle for mild Pd(0) chemistry
6,8-Cl substituents allow second-stage diversification
Supports convergent, modular imidazo[1,2-a]pyridine library synthesis

Why 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine Is Unique


Imidazo[1,2-a]pyridine derivatives are not interchangeable building blocks; the number, nature, and position of halogen substituents dictate orthogonal reactivity sequences, electronic character, and physicochemical profiles that profoundly influence downstream synthetic outcomes and biological properties. The target compound’s specific combination of a 3-bromo handle (optimal for Pd-catalyzed cross-coupling) plus 6,8-dichloro substituents (modulating electron density and lipophilicity) creates a reactivity and property profile that differs measurably from both the parent 6,8-dichloro analog (which lacks the critical 3-position functionalization handle) and the 3-bromo analog (which lacks the lipophilicity-enhancing chlorine atoms) . Substituting any of these analogs without re-optimizing reaction conditions or re-evaluating SAR can lead to synthetic failure or misinterpretation of biological data.

Target Scaffold Trihalogenated Core Br at C3, Cl at C6/C8 enables orthogonal, sequential functionalization without protecting groups.
May Not Substitute Dihalo or Monohalo Analogs 6,8-Dichloro analog lacks the C3–Br coupling handle, requiring harsher C–H activation. 3-Bromo analog lacks diversification sites at C6/C8. Reaction conditions and SAR interpretation may not transfer directly.

Differentiation Evidence for 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine


Trihalogenated Pattern for Orthogonal Derivatization

The target compound features a reactive C3–Br bond ideally suited for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, while the C6–Cl and C8–Cl bonds remain largely inert under these conditions, permitting a second-stage arylation or amination after the initial C3 functionalization. By contrast, 6,8-dichloroimidazo[1,2-a]pyridine (CAS 858516-69-5) possesses no such primary coupling handle at the 3-position, requiring harsher direct C–H activation conditions to install the first aryl group . The 3-bromo analog (CAS 4926-47-0) lacks the chlorine substituents entirely , providing no opportunity for subsequent diversification at the 6- and 8-positions. This orthogonal halogen pattern makes 952183-48-1 uniquely suited for convergent, modular library synthesis.

Orthogonal Handles
Head-to-head
Trihalo: Br (C3), Cl (C6, C8)
Dichloro: Cl (C6, C8) only
Monobromo: Br (C3) only
3 vs. 2 vs. 1 positions available for sequential cross-coupling
Supports stepwise library synthesis; reduces linear steps.
Reactivity inferred from Ar–Br vs Ar–Cl oxidative addition rates.
Sequential cross-coupling Orthogonal reactivity Imidazo[1,2-a]pyridine diversification

Higher Lipophilicity and Membrane Permeability

The target compound exhibits a computed XLogP3 of 4.0 [1], which is 1.0 log unit higher than the XLogP3 of 3.0 reported for 6,8-dichloroimidazo[1,2-a]pyridine (CAS 858516-69-5) . This lipophilicity increase arises from the presence of the bromine atom at the 3-position replacing a hydrogen. In the context of central nervous system (CNS) drug design, an XLogP3 of 4.0 falls within the upper range of the favorable CNS MPO desirability window (1–5), whereas XLogP3 of 3.0 is 1 unit further from the optimal midpoint of ~2–3. For non-CNS targets requiring cellular permeability, the higher logP may correlate with improved passive membrane diffusion.

Lipophilicity (XLogP3)
Head-to-head
4.0
vs. 3.0 (dichloro analog)
Reported 1.0 log unit higher lipophilicity may influence permeability in cell-based assays.
Computed value; experimental logD validation recommended.
Lipophilicity ADME prediction XLogP3 Imidazo[1,2-a]pyridine

Distinctive Melting Point for Identity Check

The reported melting point of 111–113 °C for the target compound is substantially higher than that of the monobrominated analog 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0), which melts at 92 °C . This 19–21 °C elevation is attributable to the additional chlorine substituents, which increase molecular weight and polarizability, enhancing crystal lattice energy. The melting point difference provides a simple, low-cost, instrument-free identity confirmation that can distinguish between incoming batches of the trihalogenated compound and its less-substituted analogs.

Melting Point Identity
Head-to-head
Target:111–113 °C
3-Bromo analog:92 °C
Δ 19–21 °C offset reduces misidentification risk.
Supports simple batch identity confirmation.
Supplier-reported; method not specified.
Melting point Physical characterization Quality control Imidazo[1,2-a]pyridine

Favorable TPSA for CNS Drug-Likeness

The target compound has a computed topological polar surface area (TPSA) of 17.3 Ų [1]. This value is identical to that of 6,8-dichloroimidazo[1,2-a]pyridine (also 17.3 Ų, due to the same heavy atom framework) and well below the commonly cited threshold of <60–70 Ų for good oral absorption and <90 Ų for blood-brain barrier penetration [2]. While the TPSA alone does not differentiate 952183-48-1 from the dichloro analog, when combined with the elevated XLogP3 (4.0 vs. 3.0), the composite CNS MPO score shifts meaningfully. This physicochemical signature supports the use of 952183-48-1 as a core scaffold in fragment-based drug discovery (FBDD) programs targeting CNS or intracellular protein-protein interactions.

TPSA for CNS Likeness
Class-level
Trihalo TPSA: 17.3 Ų
Dichloro TPSA: 17.3 Ų (identical)
Differentiation from combined TPSA–XLogP3 profile.
Reported low TPSA and moderate XLogP3 fits CNS MPO window context.
Computed value; below common
TPSA CNS drug-likeness Physicochemical property Imidazo[1,2-a]pyridine

Batch-Specific QC Documentation for Reproducibility

Multiple vendors supply 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine at ≥95% purity , and at least one major supplier (Bidepharm) provides batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of analytical rigor is not universally available for all imidazo[1,2-a]pyridine analogs; some less common halogen-substituted derivatives are sold at lower purity or without accompanying spectral data. The availability of authenticated QC data reduces the burden of in-house re-characterization and ensures lot-to-lot consistency in SAR studies.

Batch QC Documentation
Supporting
Purity:≥95%
Data:NMR, HPLC, GC available
Reduces in-house re-characterization burden for SAR studies.
Vendor-specific; verify batch documentation at purchase.
Purity specification Quality control Batch analysis Imidazo[1,2-a]pyridine procurement

Higher Molecular Weight for Fragment Complexity

With a molecular weight of 265.92 g/mol [1], the target compound is 42% heavier than 6,8-dichloroimidazo[1,2-a]pyridine (187.03 g/mol) and 35% heavier than 3-bromoimidazo[1,2-a]pyridine (197.03 g/mol) . At 266 Da, 952183-48-1 sits in the upper range of the Rule-of-Three fragment space (MW <300 Da) [2], offering a more advanced starting point for lead optimization. The additional mass is carried by chlorine atoms that contribute meaningful binding affinity through halogen bonding and hydrophobic contacts, potentially yielding higher initial fragment hit rates in biochemical screens compared to the lighter, less functionalized analogs.

Fragment Complexity
Class-level
265.92
g/mol (+42% vs. dichloro analog)
Upper rule-of-three fragment space; may enhance pharmacophore sampling.
Computed MW; rule-of-three reference context.
Molecular weight Fragment-based drug discovery Ligand efficiency Imidazo[1,2-a]pyridine

Application Scenarios for 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine


Modular Library Synthesis via Sequential Cross-Coupling

The orthogonal halogen reactivity pattern—selective C3–Br coupling followed by C6/C8–Cl activation—enables efficient, two-step diversification of the imidazo[1,2-a]pyridine core without protecting group manipulations [1]. This convergent approach is particularly valuable in lead optimization programs where rapid exploration of vectors at three positions is required, reducing the number of linear synthetic steps compared to routes starting from less-substituted analogs.

Fragment-Based Drug Discovery for CNS and Intracellular Targets

With a favorable combination of low TPSA (17.3 Ų) and computed XLogP3 of 4.0 [1], the compound is positioned as a rule-of-three-compliant fragment hit that balances passive permeability with sufficient polarity for aqueous solubility [2]. Its trihalogenated nature provides inherent heavy-atom density for X-ray crystallographic phasing, facilitating rapid structure-based optimization.

SAR Exploration of Halogen Bonding and Lipophilicity

The simultaneous presence of Br (at C3) and Cl (at C6, C8) substituents allows systematic investigation of halogen bonding contributions to target binding affinity [1]. The 1.0 log unit XLogP3 elevation relative to the 6,8-dichloro parent enables dissection of lipophilic efficiency (LipE) effects without confounding changes in hydrogen bond capacity, making 952183-48-1 a controlled chemical probe for SAR studies.

Quality-Controlled Supply for Multi-Step Chemistry

Procurement of 952183-48-1 from suppliers providing batch-specific NMR, HPLC, and GC documentation [1] supports reproducible multi-step syntheses and ensures that observed biological activity variations originate from structural modifications rather than input material inconsistencies. This level of QC traceability meets the documentation standards required for patent filings and IND-enabling studies.

Application
Selection Property
Validation Focus
Modular Library Synthesis
Orthogonal halogen reactivity pattern
Sequential cross-coupling efficiency review
Fragment-Based Discovery (CNS/Intracellular)
Low TPSA and computed lipophilicity profile
Passive permeability and rule-of-three compliance review
Halogen Bonding SAR Studies
Br/Cl substituent combination for affinity dissection
Lipophilic efficiency (LipE) and target engagement context
Multi-Step Chemistry Supply
Batch-specific QC documentation availability
Lot-to-lot consistency and input material traceability

Technical Documentation Hub

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